N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, a pyridine moiety, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable electrophile.
Cyclopropanesulfonamide Formation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The sulfonamide group is then introduced through sulfonylation reactions involving sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine moiety, converting it to piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can lead to various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanesulfonamide
- N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}benzenesulfonamide
Uniqueness
N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-3-4-14)16-13-5-8-17(9-6-13)11-12-2-1-7-15-10-12/h1-2,7,10,13-14,16H,3-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIMRLNKWMBKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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